N-(3-anilino-3-oxopropyl)-2-chlorobenzamide
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Overview
Description
N-(3-anilino-3-oxopropyl)-2-chlorobenzamide: is a chemical compound with a complex structure that includes an anilino group, a chlorobenzamide moiety, and an oxopropyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-anilino-3-oxopropyl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-anilino-3-oxopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-anilino-3-oxopropyl)-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
N-(3-anilino-3-oxopropyl)-2-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-anilino-3-oxopropyl)-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
N-(3-anilino-3-oxopropyl)-2-chlorobenzamide can be compared with similar compounds such as:
- N-(3-anilino-3-oxopropyl)-4-(1,3-oxazol-5-yl)benzamide
- N-(3-anilino-3-oxopropyl)-2-[(4-methoxybenzoyl)amino]benzamide
- 3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide
These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activity
Properties
Molecular Formula |
C16H15ClN2O2 |
---|---|
Molecular Weight |
302.75 g/mol |
IUPAC Name |
N-(3-anilino-3-oxopropyl)-2-chlorobenzamide |
InChI |
InChI=1S/C16H15ClN2O2/c17-14-9-5-4-8-13(14)16(21)18-11-10-15(20)19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,21)(H,19,20) |
InChI Key |
AFDJWQPVEPNJGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCNC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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